molecular formula C9H13NO B3145447 4-(3-Aminopropyl)phenol CAS No. 57400-89-2

4-(3-Aminopropyl)phenol

Cat. No.: B3145447
CAS No.: 57400-89-2
M. Wt: 151.21 g/mol
InChI Key: AEMHLIHHQUOOGP-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)phenol, also known as AKOS 90969, RARECHEM AL BW 0377, this compound HCl, and this compound hydrobromide, is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of 24 bonds in total, including 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 aromatic hydroxyl .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 151.21 g/mol, an exact mass of 151.099716, a PSA of 46.2, an XLogP3 of 1.09, a density of 1.1±0.1 g/cm3, a melting point of 103 °C, a boiling point of 288.4±23.0 °C at 760 mmHg, and a flash point of 128.2±22.6 °C .

Scientific Research Applications

  • Synthesis and Biological Applications :

    • 4-(3-Aminopyridin-2-ylamino)phenol is an intermediate in the synthesis of potential antitumor agents like ABT-751. Reduction methods involving sodium sulfide in aqueous media are used for its synthesis, highlighting its importance in medicinal chemistry (Cao et al., 2011).
    • 4-Aminophenol derivatives have been synthesized and evaluated for antimicrobial and antidiabetic activities, showing significant inhibition effects. These studies suggest their potential as therapeutic agents (Rafique et al., 2022).
  • Detection and Monitoring :

    • 4-Aminophenol compounds are used in spectrophotometric assays for phenolic compounds. The sensitivity and specificity of these methods are crucial for environmental monitoring and analysis (Fiamegos et al., 2000).
    • Techniques involving 4-aminoantipyrine are applied for the colorimetric detection of phenolic compounds released from plastic ware, highlighting its application in food safety and environmental health (Ishiwata et al., 1990).
  • Chemical Analysis and Environmental Applications :

    • The degradation of phenol and chlorophenol by Pseudomonas sp. involves metabolic profiling to understand the biodegradation of mixed phenolic compounds, an essential aspect of environmental remediation (Liu et al., 2014).
    • Electrochemical oxidation of 4-amino phenol is studied for the synthesis of organosulfur compounds, demonstrating its role in developing new electrochemical methods for environmental and analytical chemistry (Amani & Torabi, 2021).
  • Catalytic and Enzymatic Reactions :

    • Immobilized horseradish peroxidase on 3-aminopropyl-functionalized silica has been used in membraneless electrochemical reactors for the conversion of phenol, demonstrating the potential of enzyme-catalyzed reactions in environmental applications (Cho et al., 2008).
    • 3-Aminopropyl silica gel catalyzes the acetylation of alcohols and phenols, showing the versatility of aminopropyl-functionalized materials in organic synthesis (Mahdavi et al., 2009)

Safety and Hazards

4-(3-Aminopropyl)phenol is classified as a warning under GHS classification. It causes skin irritation . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

4-(3-Aminopropyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with phenol hydroxylase, an enzyme involved in the degradation of phenolic compounds . The interaction between this compound and phenol hydroxylase involves the hydroxylation of the phenolic ring, leading to the formation of catechol derivatives. Additionally, this compound can form hydrogen bonds and electrostatic interactions with proteins, influencing their structure and function.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One of the primary metabolic pathways for this compound is its hydroxylation by phenol hydroxylase, leading to the formation of catechol derivatives . These derivatives can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of this compound can be influenced by the availability of cofactors, such as NADH and NADPH, which are required for the enzymatic reactions. Additionally, the levels of metabolites derived from this compound can impact cellular metabolism and signaling pathways.

Properties

IUPAC Name

4-(3-aminopropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMHLIHHQUOOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57400-89-2
Record name 4-(3-Aminopropyl)phenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

100% Palladium-carbon catalyst (water content 50%, 120 mg) was added to a solution of 3-(4-benzyloxyphenyl)propylamine (620 mg, 2.57 mmol, 1.0 eq) in THF (10 ml), and the mixture was stirred for 2 hours at room temperature in a stream of hydrogen. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to give 3-(4-hydroxyphenyl)propylamine (354 mg, 91.1%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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